N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine
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Overview
Description
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxylamine functional group attached to a pyridine ring. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoro-6-methoxypyridine-3-carbaldehyde with hydroxylamine hydrochloride under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Scientific Research Applications
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine can be compared with other similar compounds such as:
N-[(5-chloro-6-methoxypyridin-3-yl)methylidene]hydroxylamine: Similar structure but with a chlorine atom instead of fluorine.
N-[(5-fluoro-6-ethoxypyridin-3-yl)methylidene]hydroxylamine: Similar structure but with an ethoxy group instead of methoxy.
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydrazine: Similar structure but with a hydrazine group instead of hydroxylamine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(NE)-N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7-6(8)2-5(3-9-7)4-10-11/h2-4,11H,1H3/b10-4+ |
InChI Key |
ZINNHSSSGZCWLD-ONNFQVAWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=N1)/C=N/O)F |
Canonical SMILES |
COC1=C(C=C(C=N1)C=NO)F |
Origin of Product |
United States |
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